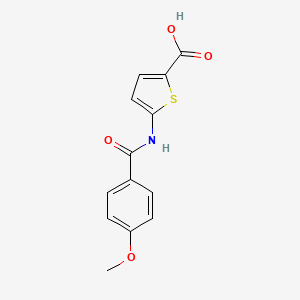

Ácido 5-(4-metoxibenzamido)tiofeno-2-carboxílico

Descripción general

Descripción

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a 4-methoxybenzamido group

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and carboxylic acid functionalities. It may also serve as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid are investigated for their potential therapeutic properties. These derivatives could exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a carboxylic acid derivative in the presence of a Lewis acid catalyst.

Attachment of the 4-Methoxybenzamido Group: This step involves the formation of an amide bond between the carboxylic acid group on the thiophene ring and 4-methoxyaniline. This can be achieved through a condensation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated thiophene derivatives.

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amide bond and carboxylic acid group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Methylbenzamido)thiophene-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

5-(4-Chlorobenzamido)thiophene-2-carboxylic acid: Contains a chlorine atom instead of a methoxy group.

5-(4-Nitrobenzamido)thiophene-2-carboxylic acid: Features a nitro group in place of the methoxy group.

Uniqueness

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Actividad Biológica

5-(4-Methoxybenzamido)thiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The structure of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 264.29 g/mol

The compound features a thiophene ring, which is known for its ability to participate in various biochemical interactions due to its electron-rich nature.

The biological activity of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid primarily involves its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of certain enzymes, potentially disrupting metabolic pathways that are crucial for cell survival and proliferation.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are vital for cellular responses to external stimuli.

| Property | Description |

|---|---|

| Solubility | Soluble in DMSO and ethanol |

| Stability | Stable under physiological conditions |

| pH Sensitivity | Activity varies with pH levels |

Biological Assays and Efficacy

Various biological assays have been conducted to evaluate the efficacy of 5-(4-Methoxybenzamido)thiophene-2-carboxylic acid:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies show inhibition zones comparable to established antibiotics, indicating its potential as a therapeutic agent.

- Cytotoxicity Studies : In cancer cell lines, this compound exhibits selective cytotoxicity, suggesting it may target cancerous cells while sparing normal cells. Dose-response curves indicate that higher concentrations lead to increased apoptosis in cancer cells .

Table 2: Cytotoxicity Results in Cancer Cell Lines

| Cell Line | IC (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF-7 (Breast) | 15 | 3.0 |

| A549 (Lung) | 20 | 2.5 |

| HeLa (Cervical) | 10 | 4.0 |

Case Studies and Research Findings

-

Study on Urease Inhibition :

A study highlighted the compound's ability to inhibit urease, an enzyme critical for the survival of Helicobacter pylori. By reducing ammonia production, the compound effectively lowers pH levels in the bacterial environment, impairing bacterial growth. -

Impact on Metabolic Pathways :

Research indicates that this compound alters nitrogen metabolism by influencing urease activity. This modulation can have downstream effects on various metabolic processes, making it a candidate for further investigation in metabolic disorders . -

Pharmacokinetics :

Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. The compound shows a half-life suitable for therapeutic applications, although further studies are needed to confirm these findings .

Propiedades

IUPAC Name |

5-[(4-methoxybenzoyl)amino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c1-18-9-4-2-8(3-5-9)12(15)14-11-7-6-10(19-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFSSQCTIUNTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.